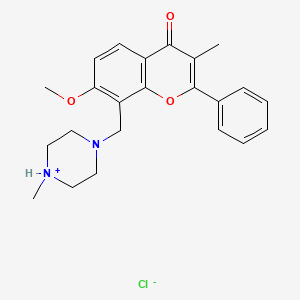
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is a synthetic flavone derivative Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride typically involves multiple steps. The process begins with the preparation of the flavone core, followed by the introduction of the methoxy and methyl groups. The piperazine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The flavone core can be reduced to form a flavanone.
Substitution: The piperazine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated flavone derivatives.
Reduction: Formation of flavanone derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone
- 7-Methoxy-3-methyl-8-(4-methylpiperazin-4-ium-1-yl)methyl-2-phenylchromen-4-one chloride
Uniqueness
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the methoxy group and the piperazine moiety can enhance its solubility and stability, making it a valuable compound for further research and development.
Propiedades
Número CAS |
70145-78-7 |
|---|---|
Fórmula molecular |
C23H27ClN2O3 |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-8-[(4-methylpiperazin-4-ium-1-yl)methyl]-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C23H26N2O3.ClH/c1-16-21(26)18-9-10-20(27-3)19(15-25-13-11-24(2)12-14-25)23(18)28-22(16)17-7-5-4-6-8-17;/h4-10H,11-15H2,1-3H3;1H |
Clave InChI |
SIPXXZFQLAKJJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CC[NH+](CC3)C)OC)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


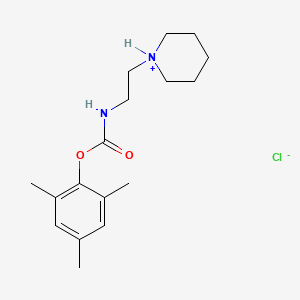
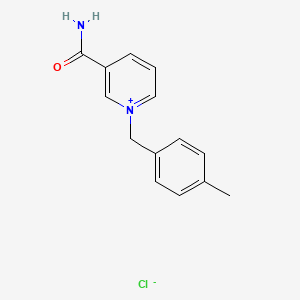
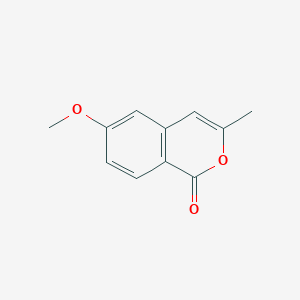
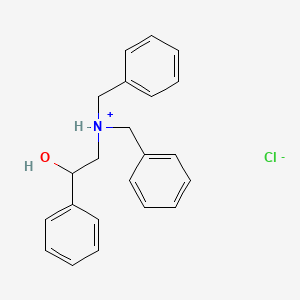
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
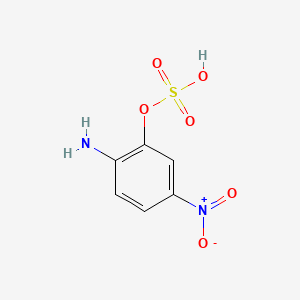

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
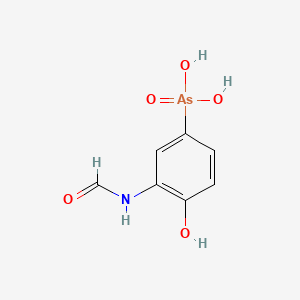



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
